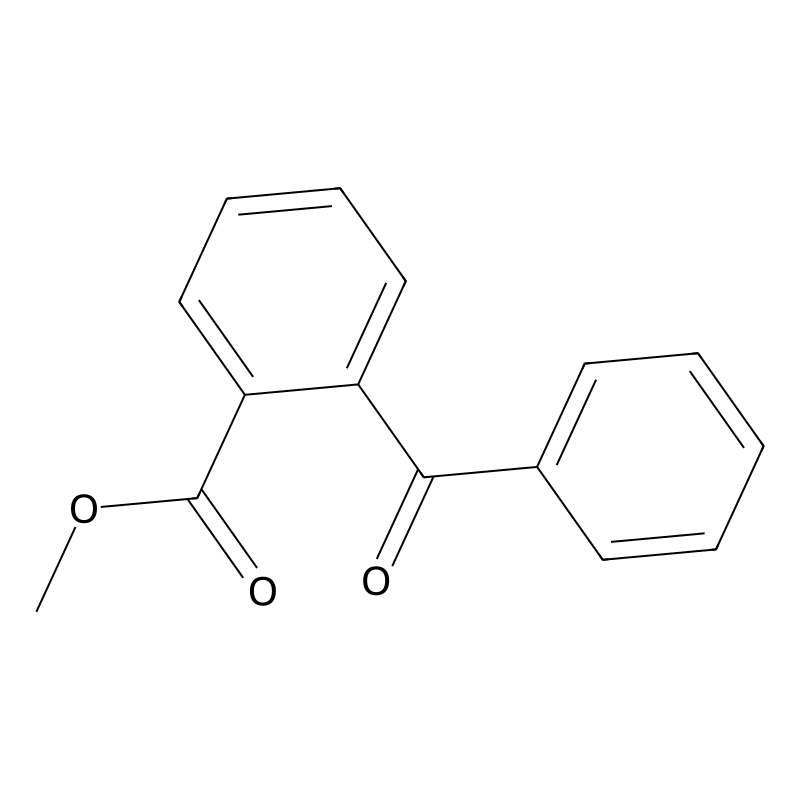

Methyl 2-benzoylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some areas of scientific research where Methyl 2-benzoylbenzoate has been studied:

Asymmetric transfer hydrogenation:

- Methyl 2-benzoylbenzoate can undergo asymmetric transfer hydrogenation reactions in the presence of a ruthenium catalyst. This type of reaction involves the transfer of hydrogen from one molecule to another, and the use of a chiral catalyst allows for the production of a specific enantiomer of the product molecule. Source: Sigma-Aldrich:

Synthesis:

Methyl 2-benzoylbenzoate is an organic compound with the chemical formula and a molecular weight of 240.25 g/mol. It is classified as a benzoate ester, specifically derived from the esterification of 2-benzoylbenzoic acid with methanol. This compound appears as a white to pale yellow crystalline powder and is known for its low volatility and moderate solubility in organic solvents. Methyl 2-benzoylbenzoate is primarily utilized in laboratory settings for various chemical syntheses and research purposes .

Currently, there is no documented information regarding a specific mechanism of action for Methyl 2-benzoylbenzoate in biological systems.

Methyl 2-benzoylbenzoate is classified as a hazardous substance according to OSHA regulations. While not classified as acutely toxic by ingestion, it can cause skin sensitization upon contact. It is also considered very toxic to aquatic organisms.

Here are some safety precautions to consider when handling Methyl 2-benzoylbenzoate:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures according to local regulations.

- Hydrolysis: In the presence of water and an acid or base, methyl 2-benzoylbenzoate can be hydrolyzed to yield 2-benzoylbenzoic acid and methanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, resulting in different esters.

- Reduction: Methyl 2-benzoylbenzoate can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Aldol Condensation: Under basic conditions, it can participate in aldol reactions with aldehydes or ketones to form β-hydroxy ketones .

Methyl 2-benzoylbenzoate can be synthesized through the following method:

- Esterification Reaction: The compound is synthesized by reacting 2-benzoylbenzoic acid with thionyl chloride in methanol. The reaction proceeds as follows:This method is efficient and yields high purity levels of the desired compound .

Methyl 2-benzoylbenzoate has several applications:

- Laboratory Chemicals: It is commonly used in laboratories for synthesis and research purposes.

- Photoinitiators: Due to its ability to absorb UV light, it is employed as a photoinitiator in polymerization processes.

- Cosmetics and Personal Care Products: It may be used in formulations due to its fragrance properties and potential antimicrobial activity.

- Pharmaceuticals: Its biological properties make it a candidate for further development in medicinal chemistry .

Studies on the interactions of methyl 2-benzoylbenzoate indicate that it may interact with various biological molecules, particularly proteins and nucleic acids. This interaction can influence its biological activity, particularly its antimicrobial effects. Further research is necessary to elucidate the specific mechanisms of action and potential therapeutic uses .

Methyl 2-benzoylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyl benzoate | Commonly used as a fragrance and solvent | |

| Methyl benzoate | Used as a flavoring agent; simpler structure | |

| Ethyl 4-aminobenzoate | Contains an amino group; used in pharmaceuticals | |

| Methyl salicylate | Known for its analgesic properties; different functional groups |

Methyl 2-benzoylbenzoate's unique combination of benzoyl groups contributes to its specific reactivity and biological activity, distinguishing it from these similar compounds .

Methyl 2-benzoylbenzoate, a compound with the molecular formula C15H12O3 and a molecular weight of 240.25, represents an important class of benzoylbenzoate derivatives that has garnered significant attention in organic synthesis [1]. The classical approach to synthesizing this compound involves the Friedel-Crafts acylation reaction, which is one of the most fundamental and widely employed methods in aromatic chemistry [3].

The Friedel-Crafts acylation pathway for methyl 2-benzoylbenzoate typically begins with phthalic acid derivatives, particularly dimethyl phthalate, which serves as the key starting material [1]. In this synthetic route, the reaction proceeds through an electrophilic aromatic substitution mechanism where a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl3), activates the acyl chloride by forming a complex with the chlorine atom [6]. This activation generates a highly electrophilic acylium ion that subsequently attacks the aromatic ring [3].

The general reaction scheme involves the following steps:

- Formation of the acylium ion intermediate through the interaction between the acyl chloride and aluminum chloride [6]

- Electrophilic attack of the acylium ion on the aromatic ring [3]

- Deprotonation to restore aromaticity, yielding the desired 2-benzoylbenzoate structure [3]

A typical procedure involves treating methyl benzoate with an acyl chloride in the presence of aluminum chloride under anhydrous conditions [1]. The reaction is generally conducted at moderate temperatures (60-70°C) for approximately 30 minutes to ensure complete conversion [3]. The resulting product, methyl 2-benzoylbenzoate, is then isolated through standard workup procedures involving extraction and purification steps [1].

One of the key advantages of the Friedel-Crafts acylation approach is its ability to introduce the benzoyl group regioselectively at the ortho position relative to the methyl ester functionality [6]. This regioselectivity is crucial for obtaining the desired 2-benzoylbenzoate structure rather than other potential isomers [3].

However, the Friedel-Crafts acylation method does present certain limitations, particularly when dealing with highly deactivated or electron-poor aromatic compounds [6]. Additionally, the reaction can sometimes lead to multiple substitution products, making control of the degree of acylation challenging in certain cases [6]. The use of strong Lewis acids as catalysts also introduces considerations regarding moisture sensitivity and potential complications during workup and purification stages [6].

Grignard Reagent-Mediated Benzoylation Approaches

The Grignard reaction represents another classical method for synthesizing methyl 2-benzoylbenzoate, offering a different mechanistic pathway compared to Friedel-Crafts acylation [1]. This approach utilizes organometallic chemistry to form carbon-carbon bonds, specifically employing phenylmagnesium bromide (PhMgBr) as the key Grignard reagent [7].

A detailed synthesis protocol described in the literature involves the reaction of dimethyl phthalate with phenylmagnesium bromide under carefully controlled conditions [1]. The reaction is typically conducted in tetrahydrofuran (THF) under an inert nitrogen atmosphere, with the Grignard reagent being slowly added to the reaction mixture at low temperatures (-78°C) [1]. The temperature control is critical during this addition phase to ensure selectivity and prevent side reactions [1].

The reaction mechanism proceeds through the following key steps:

- Nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of the ester group [7]

- Formation of a tetrahedral intermediate [9]

- Subsequent rearrangement and elimination steps leading to the formation of the benzoylbenzoate structure [9]

A representative experimental procedure involves maintaining the reaction at -78°C for approximately one hour after the initial addition of the Grignard reagent [1]. The reaction mixture is then gradually warmed to 0°C and maintained at this temperature for an additional 3 hours [1]. If the reaction progress is insufficient, further warming to 40°C for 12 hours may be necessary to drive the reaction to completion [1]. After quenching with an acidic solution (typically 1N HCl), the product is extracted with diethyl ether, dried, and purified through silica gel chromatography using a gradient of ethyl acetate in hexane (10-25%) [1].

This Grignard approach typically yields methyl 2-benzoylbenzoate with approximately 60% efficiency, along with minor amounts of diketone byproducts (around 5%) [1]. The yield can be optimized by careful control of reaction parameters, particularly temperature and addition rates [1].

Table 1: Comparison of Reaction Conditions for Grignard-Mediated Synthesis of Methyl 2-benzoylbenzoate

| Parameter | Condition | Observation |

|---|---|---|

| Temperature | -78°C to 40°C | Initial low temperature critical for selectivity; gradual warming improves conversion [1] |

| Solvent | Tetrahydrofuran | Provides appropriate medium for Grignard reagent stability [1] |

| Atmosphere | Nitrogen | Prevents oxidation of the Grignard reagent [7] |

| Reaction Time | 17 hours total | Includes initial addition and subsequent warming periods [1] |

| Yield | 60% | With 5% diketone byproduct formation [1] |

The Grignard approach offers several advantages, including the ability to form carbon-carbon bonds under relatively mild conditions and good functional group tolerance [11]. However, the method requires careful handling of moisture-sensitive reagents and precise temperature control to achieve optimal results [7]. The reaction is particularly sensitive to the presence of water or protic solvents, which can rapidly quench the Grignard reagent and significantly reduce yields [7].

Catalytic Asymmetric Transfer Hydrogenation Strategies

Catalytic asymmetric transfer hydrogenation represents a more modern approach to the synthesis and modification of methyl 2-benzoylbenzoate, particularly for the preparation of chiral derivatives [15]. This methodology employs hydrogen transfer from a donor molecule rather than molecular hydrogen gas, offering advantages in terms of safety, operational simplicity, and stereoselectivity [16].

The asymmetric transfer hydrogenation of methyl 2-benzoylbenzoate typically involves the use of ruthenium-based catalysts in combination with chiral ligands [15]. These catalytic systems enable the selective reduction of the carbonyl group to generate chiral alcohols with high enantioselectivity [15]. Common hydrogen donors in these reactions include isopropanol and formic acid, which serve as both the hydrogen source and often as the reaction solvent [16].

The general reaction mechanism involves:

- Coordination of the substrate to the metal center of the catalyst [17]

- Transfer of hydrogen from the donor molecule to the metal, forming a metal hydride species [17]

- Delivery of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide [17]

- Regeneration of the catalyst for subsequent catalytic cycles [17]

Research has demonstrated that ruthenium complexes can achieve asymmetric hydrogenation of methyl 2-benzoylbenzoate with high conversion rates (up to 99%) and excellent enantioselectivity (>99% enantiomeric excess) under optimized conditions [15]. The temperature plays a crucial role in determining the reaction outcome, with lower temperatures (below 129°C) favoring the asymmetric hydrogenation pathway without undesired side reactions such as hydrodehalogenation [15].

Table 2: Performance of Selected Catalytic Systems for Asymmetric Transfer Hydrogenation

| Catalyst Type | Hydrogen Donor | Temperature (°C) | Conversion (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Ruthenium-based | Isopropanol | <129 | Up to 99 | >99 [15] |

| Nickel-based | Ethanol | 50-80 | Up to 99 | Not reported [19] |

| Rhodium-based | Formic acid | 40-60 | High | High [14] |

The choice of ligand structure significantly influences the stereochemical outcome of the reaction [18]. Cinchona alkaloid-derived ligands, particularly those with nitrogen-nitrogen-phosphorus (NNP) coordination motifs, have demonstrated exceptional performance in ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones, including benzoylbenzoate derivatives [18]. These ligand systems can deliver extremely high enantioselectivities, reaching up to 99.9% enantiomeric excess in some cases [18].

Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy have provided insights into the catalytic cycle [18]. The formation of ruthenium hydride complexes, evidenced by characteristic signals in the 1H NMR spectrum below 0 ppm, has been identified as a key step in the catalytic process [18]. Additionally, 31P NMR spectroscopy has been employed to monitor the formation and transformation of catalyst-ligand complexes during the reaction [18].

The catalytic asymmetric transfer hydrogenation approach offers several advantages over traditional methods, including mild reaction conditions, high stereoselectivity, and the avoidance of high-pressure hydrogen gas [16]. This methodology represents a significant advancement in the synthetic toolbox for preparing enantiomerically enriched derivatives of methyl 2-benzoylbenzoate [15].

Mechanistic Studies of Photochemical Formation Pathways

Photochemical approaches provide alternative synthetic routes to methyl 2-benzoylbenzoate and offer unique mechanistic pathways that differ significantly from thermal methods [20]. These light-induced reactions proceed through excited state intermediates and can enable transformations that are challenging or impossible under thermal conditions [26].

The photochemistry of benzoyl compounds, including methyl 2-benzoylbenzoate and its precursors, has been extensively studied using various spectroscopic techniques [22]. Time-resolved infrared (TR-IR) absorption spectroscopy in both femtosecond and nanosecond time domains has been particularly valuable for examining the photolysis processes and identifying key intermediates [27].

One significant photochemical pathway involves the photo-Fries rearrangement, which has been observed in related benzoyl derivatives [20]. This reaction proceeds through the following mechanism:

- Photoexcitation to generate an excited singlet state [20]

- Homolytic fragmentation of the C-N or C-O bond, forming radical pairs within the solvent cage [20]

- Radical recombination, typically at the ortho position, followed by rearrangement [20]

- Formation of the final product through hydrogen transfer and rearomatization steps [20]

Studies on benzoyl-containing compounds have revealed that the photoreactivity is significantly influenced by solvent polarity and the nature of substituents on the aromatic rings [20]. The presence of electron-donating or electron-withdrawing groups can dramatically alter the absorption spectra, quantum yields, and product distributions [20].

Laser flash photolysis experiments have provided detailed insights into the excited state dynamics and reactive intermediates involved in these photochemical processes [22]. For instance, studies on aromatic ketones have demonstrated that triplet excited states play a crucial role in hydrogen abstraction reactions, with quenching rate constants in the range of 10^9-10^10 M^-1 s^-1 [22]. The formation of ketyl radicals and subsequent radical coupling processes have been identified as key steps in the photochemical transformation pathways [22].

Another important photochemical pathway involves photoenolization, which has been observed in 2-(2-methyl benzoyl) benzoic acid methyl ester, a close structural analog of methyl 2-benzoylbenzoate [26]. This process involves:

- Photoexcitation of the carbonyl group [26]

- Intramolecular hydrogen atom abstraction, forming a biradical intermediate [26]

- Rearrangement to form photoenol intermediates (Z and E isomers) [26]

- Subsequent thermal reactions, including lactonization or reversion to the starting material [26]

Laser flash photolysis studies have identified these photoenol intermediates, characterized by absorption maxima around 390 nm and lifetimes ranging from microseconds to milliseconds [26]. The stability and reactivity of these intermediates are significantly influenced by structural factors and solvent effects [26].

Table 3: Photochemical Intermediates and Their Characteristics

| Intermediate | Absorption Maximum (nm) | Lifetime | Formation Pathway |

|---|---|---|---|

| Biradical | 330 | 50 ns | Intramolecular H-atom abstraction [26] |

| Z-Photoenol | 390 | 6.5 μs | Rearrangement of biradical [26] |

| E-Photoenol | 390 | 162 μs | Rearrangement of biradical [26] |

| Triplet Excited State | Variable | Variable | Intersystem crossing from singlet [22] |

The photochemistry of benzoyl compounds is further complicated by competing pathways, including direct photodissociation, energy transfer processes, and electron transfer reactions [22]. The balance between these pathways is influenced by factors such as excitation wavelength, solvent properties, and the presence of quenchers or sensitizers [27].

Density functional theory (DFT) calculations have provided additional insights into the energetics and structures of the species involved in these photochemical reactions [22]. These theoretical studies have helped elucidate the relative energies and geometries of reaction intermediates, transition states, and products, offering a more complete understanding of the reaction mechanisms [22].

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 74 of 2284 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 2210 of 2284 companies with hazard statement code(s):;

H412 (96.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

Biological Half Life

General Manufacturing Information

Paint and coating manufacturing

Printing ink manufacturing

Benzoic acid, 2-benzoyl-, methyl ester: ACTIVE